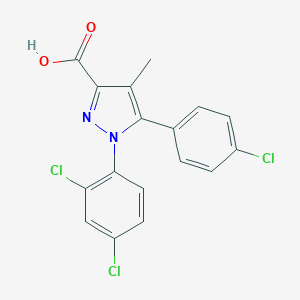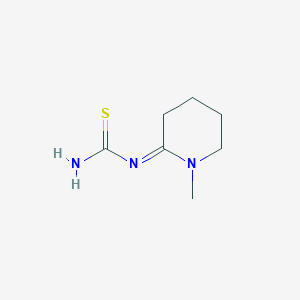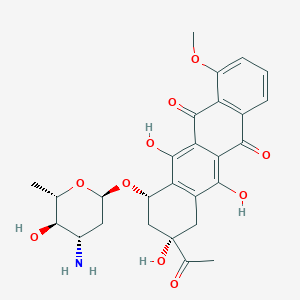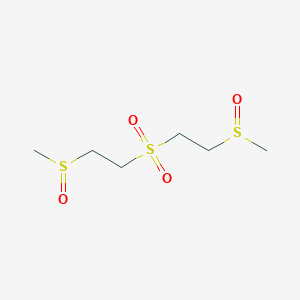
1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane is an organosulfur compound known for its unique chemical structure and properties. It is a colorless, odorless, and water-soluble compound that has been extensively used in scientific research. This compound is a functionalized sulfoxide, which can act as a catalyst, reagent, or non-enzymatic inhibitor in various biochemical and physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane can be synthesized through a series of chemical reactions involving sulfoxides and sulfonyl compounds. The synthesis typically involves the oxidation of thioethers to sulfoxides, followed by further functionalization to introduce the sulfonyl groups. Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various organic solvents.
Industrial Production Methods: The purity of the final product is usually maintained at around 95%.
Chemical Reactions Analysis
Types of Reactions: 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide groups back to thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thioethers.
Substitution: Functionalized derivatives with new substituents.
Scientific Research Applications
1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst and reagent in organic synthesis.
Biology: Acts as a non-enzymatic inhibitor in biochemical processes.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane involves its ability to interact with various molecular targets and pathways. As a functionalized sulfoxide, it can form stable complexes with metal ions and other reactive species, thereby influencing biochemical and physiological processes. The compound’s sulfonyl groups also play a crucial role in its reactivity and interactions.
Comparison with Similar Compounds
1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane can be compared with other similar organosulfur compounds, such as:
Dimethyl sulfoxide (DMSO): A widely used solvent and reagent in organic synthesis.
Methanesulfonyl chloride:
Sulfur mustard metabolites: Compounds used in the detection of sulfur mustard poisoning.
Uniqueness: this compound is unique due to its dual functionalization with both sulfoxide and sulfonyl groups, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to other similar compounds.
Properties
IUPAC Name |
1-methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4S3/c1-11(7)3-5-13(9,10)6-4-12(2)8/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWQFULXJFXDII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCS(=O)(=O)CCS(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929773 |
Source


|
| Record name | 1-(Methanesulfinyl)-2-[2-(methanesulfinyl)ethanesulfonyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137371-96-1 |
Source


|
| Record name | 1,1'-Sulfonylbis(2-(methylsulfinyl)ethane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137371961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Methanesulfinyl)-2-[2-(methanesulfinyl)ethanesulfonyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI)](/img/structure/B138678.png)
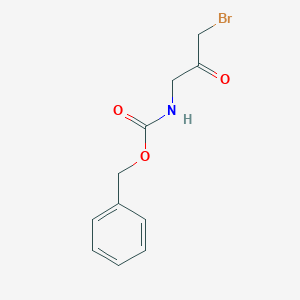

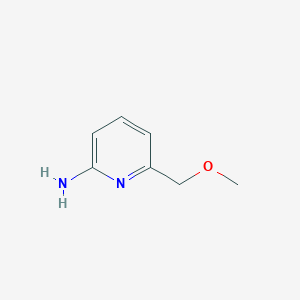
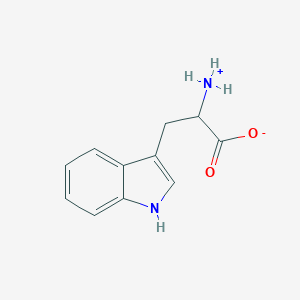
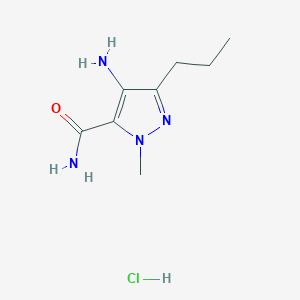
![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)

